molecular formula C31H24ClNO6 B14956137 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate

Cat. No.: B14956137
M. Wt: 542.0 g/mol
InChI Key: XWULBCFPMTYLOQ-UHFFFAOYSA-N
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Description

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate is a complex organic compound with the molecular formula C31H24ClNO6 and a molecular weight of 541.993 g/mol . This compound is notable for its intricate structure, which includes a benzo[c]chromen core, a benzyloxycarbonyl group, and a chlorophenyl propanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Several compounds share structural similarities with 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate, including:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. This compound’s structure allows for diverse chemical modifications, making it a valuable tool in various research fields .

Properties

Molecular Formula

C31H24ClNO6

Molecular Weight

542.0 g/mol

IUPAC Name

(4-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C31H24ClNO6/c1-19-27(16-15-24-23-9-5-6-10-25(23)29(34)39-28(19)24)38-30(35)26(17-20-11-13-22(32)14-12-20)33-31(36)37-18-21-7-3-2-4-8-21/h2-16,26H,17-18H2,1H3,(H,33,36)

InChI Key

XWULBCFPMTYLOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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